2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline
Overview
Description
2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of chlorine atoms at the 2 and 6 positions on the aniline ring and a 4-chlorophenylmethyl group attached to the nitrogen atom. It is used in various chemical applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the production of dyes and herbicides , suggesting that their targets may be related to these applications.
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline might interact with its targets through similar chemical reactions.
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Result of Action
Similar compounds have been noted for their anti-candida albicans activity , suggesting potential antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline typically involves the reaction of 2,6-dichloroaniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium tert-butoxide in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline is unique due to the specific positioning of chlorine atoms and the 4-chlorophenylmethyl group, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable for specific applications where other dichloroanilines may not be as effective.
Properties
IUPAC Name |
2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N/c14-10-6-4-9(5-7-10)8-17-13-11(15)2-1-3-12(13)16/h1-7,17H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWBTZKDFKVFEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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